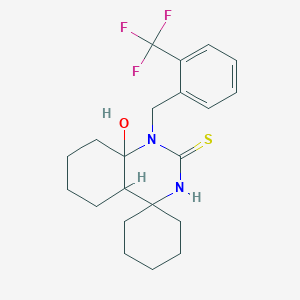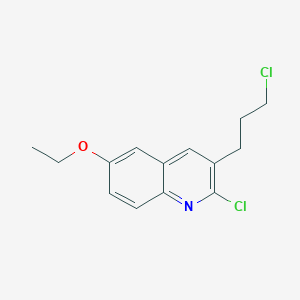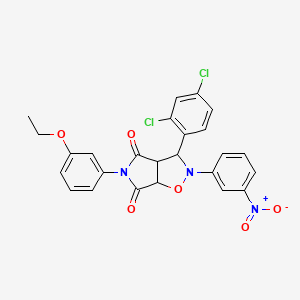
4-Fluoro-2-pentyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C17H19F It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluorine atom and another by a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-pentyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-fluorobiphenyl can be synthesized by coupling 4-fluorophenylboronic acid with bromobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-Fluoro-2-pentyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the fluorine atom or reduce other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated biphenyls with biological systems.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pentyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its behavior in various chemical and biological environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobiphenyl: Similar structure but lacks the pentyl group.
2-Pentylbiphenyl: Similar structure but lacks the fluorine atom.
4-Chloro-2-pentyl-1,1’-biphenyl: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-2-pentyl-1,1’-biphenyl is unique due to the presence of both the fluorine atom and the pentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920276-47-7 |
|---|---|
Molekularformel |
C17H19F |
Molekulargewicht |
242.33 g/mol |
IUPAC-Name |
4-fluoro-2-pentyl-1-phenylbenzene |
InChI |
InChI=1S/C17H19F/c1-2-3-5-10-15-13-16(18)11-12-17(15)14-8-6-4-7-9-14/h4,6-9,11-13H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
LHRPEPGMDKPVHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)

![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)


![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
![5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B12640349.png)


![2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12640377.png)
